2-Allylisoindoline-1,3-dione chemical structure and properties
2-Allylisoindoline-1,3-dione chemical structure and properties
An In-depth Technical Guide to 2-Allylisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Allylisoindoline-1,3-dione (also known as N-Allylphthalimide), a versatile chemical intermediate. It covers the compound's core chemical structure, physical and spectroscopic properties, synthesis, and key applications in organic chemistry and drug discovery.
Core Chemical Structure and Properties
2-Allylisoindoline-1,3-dione is an N-substituted derivative of phthalimide. The structure consists of a bicyclic isoindoline-1,3-dione core, where an allyl group is attached to the nitrogen atom. This combination of a planar, aromatic phthalimide group and a reactive allyl chain makes it a valuable building block in synthesis.
Diagram: Chemical Structure of 2-Allylisoindoline-1,3-dione
Caption: Structure of 2-Allylisoindoline-1,3-dione.
Physical and Chemical Properties
The key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-allylisoindole-1,3-dione | - |
| Synonyms | N-Allylphthalimide | [1][2] |
| CAS Number | 5428-09-1 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | - |
| Molecular Weight | 187.2 g/mol | - |
| Appearance | Solid | - |
| Melting Point | 68.0 to 72.0 °C | [1] |
| Boiling Point | 295 °C (lit.) | [1][2] |
| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents (DMF, DMSO, Acetone). | [3][4] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
The following table summarizes the characteristic spectroscopic signatures for the identification and characterization of 2-Allylisoindoline-1,3-dione.
| Spectroscopic Technique | Characteristic Peaks / Shifts |
| ¹H NMR (CDCl₃) | δ 7.8-7.9 ppm (m, 2H, Ar-H), δ 7.7-7.8 ppm (m, 2H, Ar-H), δ 5.8-6.0 ppm (m, 1H, -CH=CH₂), δ 5.2-5.4 ppm (m, 2H, -CH=CH₂), δ 4.3-4.4 ppm (d, 2H, N-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~167.5 ppm (C=O), δ ~134.0 ppm (Ar-CH), δ ~132.1 ppm (Ar-C, quaternary), δ ~131.8 ppm (-CH=CH₂), δ ~123.4 ppm (Ar-CH), δ ~117.9 ppm (-CH=CH₂), δ ~40.3 ppm (N-CH₂-) |
| FT-IR (KBr, cm⁻¹) | ~3080 cm⁻¹ (=C-H stretch, allyl), ~2980 cm⁻¹ (-C-H stretch, allyl), ~1775 cm⁻¹ (C=O stretch, imide, asymmetric), ~1715 cm⁻¹ (C=O stretch, imide, symmetric), ~1645 cm⁻¹ (C=C stretch, allyl), ~1400 cm⁻¹ (N-C stretch), ~720 cm⁻¹ (Ar-H bend, ortho-disubstituted) |
| Mass Spectrometry | [M]⁺ at m/z = 187 . Key fragments may include m/z = 146 ([M-C₃H₅]⁺, loss of allyl group), m/z = 104 (phthaloyl fragment), and m/z = 76 (benzyne fragment). |
Synthesis and Reactivity
2-Allylisoindoline-1,3-dione is most commonly synthesized via the Gabriel synthesis, a robust method for preparing primary amines.[5] The synthesis involves the N-alkylation of phthalimide.
General Synthesis Workflow
The process begins with the deprotonation of phthalimide using a mild base, such as potassium carbonate, to form a nucleophilic phthalimide anion. This anion then undergoes a nucleophilic substitution (Sₙ2) reaction with an allyl halide (e.g., allyl bromide) to yield the final product.
Diagram: Gabriel Synthesis of 2-Allylisoindoline-1,3-dione
Caption: Workflow for the Gabriel synthesis.
Reactivity and Applications
The utility of 2-Allylisoindoline-1,3-dione stems from the distinct reactivity of its two main components:
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Phthalimide Group as a Protecting Group: The phthalimide moiety serves as an excellent protecting group for a primary amine. It is stable to many reaction conditions, allowing for chemical modifications elsewhere in a molecule. The protected amine can be readily liberated via hydrazinolysis (the Ing-Manske procedure) or other cleavage methods.[5] This strategy is fundamental in pharmaceutical development to avoid over-alkylation and other side reactions.
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Allyl Group Functionalization: The terminal double bond of the allyl group is a site for a wide array of chemical transformations, including epoxidation, dihydroxylation, ozonolysis, and olefin metathesis. This allows 2-Allylisoindoline-1,3-dione to serve as a versatile scaffold for building molecular complexity.
Diagram: Synthetic Utility of 2-Allylisoindoline-1,3-dione
